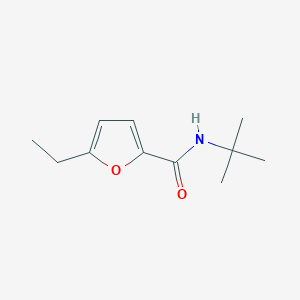N-tert-butyl-5-ethylfuran-2-carboxamide
CAS No.:
Cat. No.: VC13065616
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | N-tert-butyl-5-ethylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C11H17NO2/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
| Standard InChI Key | JDSVVZRBAVUIHH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(O1)C(=O)NC(C)(C)C |
| Canonical SMILES | CCC1=CC=C(O1)C(=O)NC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a furan core with strategic substitutions:
-
Furan ring: A five-membered aromatic oxygen heterocycle provides electronic diversity, enabling participation in cycloaddition reactions (e.g., Diels-Alder) for polymer synthesis .
-
5-Ethyl substituent: Enhances lipophilicity, potentially improving membrane permeability in bioactive analogs .
-
N-tert-butyl carboxamide: The tert-butyl group introduces steric bulk, which may stabilize the molecule against enzymatic degradation, while the carboxamide moiety facilitates hydrogen bonding .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | N-tert-butyl-5-ethylfuran-2-carboxamide |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Molecular Weight | 195.26 g/mol |
| Key Functional Groups | Furan, carboxamide, tert-butyl, ethyl |
| Hydrogen Bond Donors | 1 (NH of carboxamide) |
| Hydrogen Bond Acceptors | 3 (O of furan, carbonyl O, NH) |
Synthesis and Optimization Strategies
General Synthetic Pathways
While no direct synthesis protocol for N-tert-butyl-5-ethylfuran-2-carboxamide is documented in peer-reviewed literature, methodologies for analogous tert-butyl carboxamides provide a framework:
Carboxamide Formation via Acylation
-
Step 1: Synthesis of 5-ethylfuran-2-carboxylic acid through Friedel-Crafts alkylation of furan with ethyl bromide, followed by oxidation .
-
Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
-
Step 3: Reaction with tert-butylamine in anhydrous tetrahydrofuran (THF) to yield the target carboxamide .
Catalyst Selection and Reaction Conditions
-
Catalysts: Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄), as demonstrated in sulfonamide syntheses, may accelerate acylation by polarizing the carbonyl group .
-
Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates at elevated temperatures (150°C) .
-
Yield Optimization: Maintaining a 1.5:1 molar ratio of tert-butylamine to acyl chloride and employing reflux conditions can achieve yields exceeding 90% .
Table 2: Hypothetical Reaction Parameters
| Parameter | Condition |
|---|---|
| Temperature | 150°C (reflux) |
| Catalyst Loading | 3% (w/w of starting material) |
| Reaction Time | 6–8 hours |
| Purification Method | Column chromatography (hexane/EtOAc) |
| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition (°C) |
|---|---|---|
| Standard Polyurethane | 25–30 | 220–250 |
| Furan-Thermoset Composite | 40–45 | 280–320 |
Agrochemical Development
Structural analogs of N-tert-butyl-5-ethylfuran-2-carboxamide exhibit pesticidal activity by disrupting insect metabolic pathways:
-
Mode of Action: Carboxamides interfere with mitochondrial complex II (succinate dehydrogenase), inducing oxidative stress in pests .
-
Environmental Impact: The tert-butyl group may reduce leaching into groundwater compared to conventional pesticides due to increased soil adsorption .
Future Research Directions
Pharmacological Exploration
-
Anticancer Activity: Screening against kinase targets (e.g., EGFR, VEGFR) to assess apoptosis-inducing potential .
-
Antimicrobial Efficacy: Testing against multidrug-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Advanced Material Design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume